7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
“7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” is a complex organic compound that features a triazatricyclic core structure. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” likely involves multiple steps, including the formation of the triazatricyclic core and the introduction of the chlorophenyl and carbonitrile groups. Typical synthetic routes may involve:
Cyclization Reactions: To form the triazatricyclic core.
Substitution Reactions: To introduce the chlorophenyl group.
Condensation Reactions: To form the imino and oxo functionalities.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction environments.
Temperature and Pressure Control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” may undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing groups.
Reduction: May yield reduced derivatives with fewer double bonds or functional groups.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, compounds like “7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” are studied for their unique structural properties and reactivity.
Biology
In biology, such compounds may be investigated for their potential biological activities, including enzyme inhibition or receptor binding.
Medicine
In medicine, these compounds may be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
In industry, these compounds may be used as intermediates in the synthesis of more complex molecules or as specialty chemicals.
Mechanism of Action
The mechanism of action of “7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating their signaling pathways.
Disrupting Cellular Processes: Affecting cell growth or survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazatricyclic molecules with different substituents. Examples include:
- 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 7-[(4-methylphenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Uniqueness
The uniqueness of “7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile” lies in its specific substituents and the resulting chemical and biological properties. The presence of the chlorophenyl group, for example, may impart unique reactivity or biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H12ClN5O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H12ClN5O/c20-14-6-4-12(5-7-14)11-25-17(22)13(10-21)9-15-18(25)23-16-3-1-2-8-24(16)19(15)26/h1-9,22H,11H2 |
InChI Key |
HYBINSTZIZSCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)Cl)C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
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